2-(2-Fluorophenyl)nicotinic acid
Overview
Description
2-(2-Fluorophenyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 Nicotinic acid derivatives have been widely studied for their various biological activities and potential therapeutic applications
Mechanism of Action
Target of Action
2-(2-Fluorophenyl)nicotinic acid, a derivative of nicotinic acid, primarily targets the nicotinic acid receptor . This receptor is involved in the regulation of lipid levels in the blood .
Mode of Action
The compound interacts with its target by binding to the nicotinic acid receptor. This binding inhibits the activity of hepatocyte diacylglycerol acyltransferase-2 , a key enzyme involved in triglyceride synthesis . This inhibition prevents the final step of triglyceride synthesis in hepatocytes, limiting the availability of triglycerides for very low-density lipoproteins (VLDL). This activity also leads to intracellular degradation of apo B and decreased production of low-density lipoproteins .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in lipid metabolism. The compound’s action on the nicotinic acid receptor influences the synthesis of triglycerides, thereby affecting the levels of VLDL and LDL . Additionally, the compound is involved in the metabolism of nicotine, where it acts as a precursor of nicotinamide coenzymes, which play a crucial role in metabolism .
Pharmacokinetics
Studies on nicotine, a related compound, suggest that it equilibrates in the endoplasmic reticulum within seconds of extracellular application and leaves as rapidly after removal from the extracellular solution . The concentration of nicotine in the endoplasmic reticulum is within twofold of the extracellular value .
Result of Action
The primary result of the action of this compound is the reduction of lipid levels in the blood, particularly triglycerides and LDL cholesterol . This can help in the management of conditions such as hyperlipidemia and atherosclerosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology
Biochemical Analysis
Cellular Effects
2-(2-Fluorophenyl)nicotinic acid exerts various effects on different types of cells and cellular processes. In liver cells, for instance, it has been shown to modulate the transport of nicotinic acid, affecting its uptake and distribution within the cells . This modulation can influence cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound can interact with nicotinic acetylcholine receptors, affecting neurotransmitter release and synaptic plasticity. These interactions highlight the compound’s potential impact on cell function and overall cellular health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term exposure. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in cell cultures has been associated with changes in cellular function, including alterations in metabolic activity and gene expression. These temporal effects highlight the importance of carefully controlling experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of this compound can vary significantly with different dosages in animal models. At low doses, the compound has been shown to modulate metabolic pathways and influence cellular function without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including liver damage and alterations in neurotransmitter levels. These dosage-dependent effects underscore the importance of determining the appropriate dosage range for therapeutic applications and avoiding potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nicotinic acid metabolism. The compound can interact with enzymes such as nicotinic acid phosphoribosyltransferase, influencing the conversion of nicotinic acid to its active metabolites . Additionally, this compound can affect the levels of cofactors such as NAD+ and NADP+, which are essential for various metabolic reactions. These interactions highlight the compound’s role in modulating metabolic flux and influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters, such as organic anion transporters, which facilitate its uptake and distribution within cells . Once inside the cells, this compound can interact with binding proteins that influence its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound has been shown to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. For example, the presence of a nuclear localization signal can facilitate the transport of this compound into the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, localization to the mitochondria can affect cellular energy metabolism and other mitochondrial functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions usually involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(2-Fluorophenyl)nicotinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Industry: Used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloronicotinic acid
- 2-Bromonicotinic acid
- 2-Iodonicotinic acid
Uniqueness
The presence of the fluorine atom in 2-(2-Fluorophenyl)nicotinic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to other halogenated derivatives. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(2-fluorophenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-6-2-1-4-8(10)11-9(12(15)16)5-3-7-14-11/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHLTHKREVUGDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=N2)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593519 | |
Record name | 2-(2-Fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214359-99-5 | |
Record name | 2-(2-Fluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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